(2S,3S)-2-Amino-3-hydroxypentanoic acid
Overview
Description
“(2S,3S)-2-Amino-3-hydroxypentanoic acid” is a type of amino acid. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . In this case, the 2 and 3 refer to the carbon positions in the molecule, and S indicates the orientation around the chiral atom .
Synthesis Analysis
The synthesis of similar compounds often involves a sequence of reactions. For example, the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids involves a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) .Molecular Structure Analysis
The molecular structure of “(2S,3S)-2-Amino-3-hydroxypentanoic acid” is determined by the spatial arrangement of its atoms. The (2S,3S) notation indicates that the molecule has two chiral centers, which means it can exist in at least two kinds of isomers called stereoisomers .Chemical Reactions Analysis
The chemical reactions involving “(2S,3S)-2-Amino-3-hydroxypentanoic acid” would depend on the specific conditions and reagents used. The molecule’s chiral centers could play a significant role in determining the outcome of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3S)-2-Amino-3-hydroxypentanoic acid” would be influenced by its molecular structure. For instance, the presence of chiral centers could affect its optical activity .Scientific Research Applications
Crystal Structure Analysis : A study by Curland, Meirzadeh, and Diskin‐Posner (2018) detailed the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, highlighting its potential in structural biology and materials science (Curland, Meirzadeh, & Diskin‐Posner, 2018).
Biochemical Synthesis : Research by Shimohigashi, Lee, and Izumiya (1976) focused on the preparation of L-2-Amino-5-arylpentanoic Acids, constituent amino acids in AM-toxins, showcasing the compound's relevance in biochemical synthesis (Shimohigashi, Lee, & Izumiya, 1976).
Enzymatic Hydrolysis and Synthesis : Bakke, Ohta, Kazmaier, and Sugai (1999) investigated the action of enzymes on the stereoisomers of 2-amino-3-methylpent-4-enoic acid, a derivative of (2S,3S)-2-Amino-3-hydroxypentanoic acid, for obtaining stereochemically pure compounds, relevant in enzymology and organic synthesis (Bakke, Ohta, Kazmaier, & Sugai, 1999).
Biocatalytic Synthesis : Smith et al. (2010) described a biocatalytic method for synthesizing chiral amino alcohols, including (2S,3S)-2-aminopentane-1,3-diol, a compound related to (2S,3S)-2-Amino-3-hydroxypentanoic acid. This research highlights its application in green chemistry and biotechnology (Smith et al., 2010).
Chemical Reactivity in Peptidology : A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) used conceptual density functional theory to investigate the chemical reactivity of peptides containing (2S,3S)-2-Amino-3-hydroxypentanoic acid. This research is significant for understanding peptide chemistry and drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(2S,3S)-2-Amino-3-hydroxypentanoic acid” could include further studies on its synthesis, properties, and potential applications. For instance, understanding how to determine R and S configurations on a Fischer projection could be beneficial for future studies .
properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906214 | |
Record name | 3-Hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10148-66-0 | |
Record name | 3-Hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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